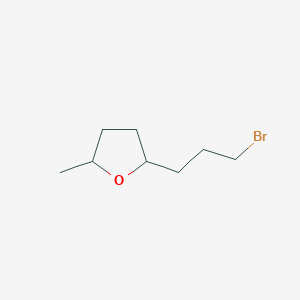
Cyanomethanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of the sulfonyl chloride family, which is widely used in organic synthesis for the preparation of various functional groups and compounds . Cyanomethanesulfinyl chloride is a versatile reagent that plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanomethanesulfinyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions typically require heating the methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The use of thionyl chloride or sulfuryl chloride as chlorinating agents is common due to their efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Wissenschaftliche Forschungsanwendungen
Cyanomethanesulfinyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyanomethanesulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfonylated products. The sulfonyl group (SO₂) is highly reactive and can form stable covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride (CH₃SO₂Cl): Used in the synthesis of methanesulfonates and as a reagent in organic synthesis.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Used in the synthesis of benzenesulfonates and as a reagent in organic synthesis.
Sulfonimidates: Sulfur(VI) compounds used as intermediates in the synthesis of sulfonamides and sulfoximines.
Cyanomethanesulfinyl chloride stands out due to its unique combination of the sulfonyl and cyano groups, making it a valuable reagent in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C2H2ClNOS |
|---|---|
Molekulargewicht |
123.56 g/mol |
IUPAC-Name |
cyanomethanesulfinyl chloride |
InChI |
InChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2 |
InChI-Schlüssel |
MUTGJKFNZNPGGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



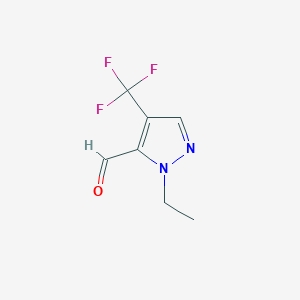
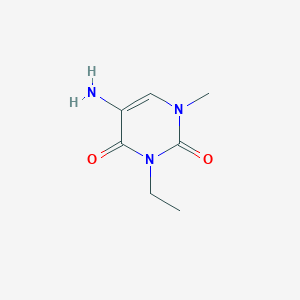
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
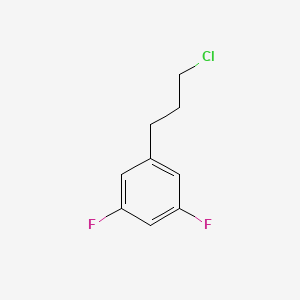
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
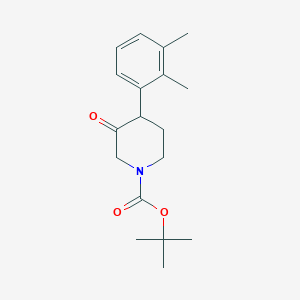

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
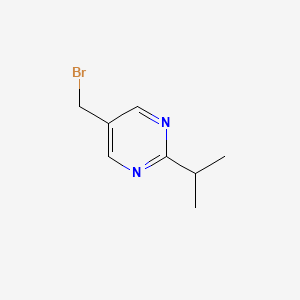
![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
